molecular formula C10H14ClNO2 B170208 Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride CAS No. 197792-60-2

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B170208
CAS No.: 197792-60-2
M. Wt: 215.67 g/mol
InChI Key: UAHVOECKJGGQPK-UHFFFAOYSA-N
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Description

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHVOECKJGGQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611193
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197792-60-2
Record name Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 197792-60-2), a key organic compound utilized in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, with a central focus on the determination and significance of its molecular weight. Furthermore, it outlines validated protocols for its synthesis, purification, and analytical characterization using modern spectroscopic and chromatographic techniques. The guide also explores its applications as a versatile building block in drug discovery and development, offering researchers and scientists a thorough reference for its effective use.

Core Physicochemical Properties

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an ester class organic compound.[1] Its structure consists of a phenyl ring substituted with an aminomethyl group and a methyl acetate group at the meta position, and it is supplied as a hydrochloride salt to improve stability and handling.

Chemical Structure and Formula

The chemical structure and key identifiers for this compound are summarized below.

  • IUPAC Name: methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₄ClNO₂[1][2]

  • CAS Number: 197792-60-2[1][2]

  • Canonical SMILES: COC(=O)CC1=CC(=CC=C1)CN.Cl[1]

Molecular Weight: The Cornerstone of Chemical Identity

The molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution mass spectrometry. For a research compound, it's essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).

ParameterValueSignificance
Average Molecular Weight 215.67 g/mol [1]Used for gravimetric analysis and calculating molar equivalents in synthesis.
Alternate Reported Weight 215.68 g/mol [2]Slight variations in reported values are common across suppliers.
Monoisotopic Mass 215.071305 Da (Calculated)Critical for accurate mass determination in high-resolution mass spectrometry (HRMS) to confirm elemental composition.

Table 1: Molecular Weight and Mass Data.

The hydrochloride salt form contributes significantly to the overall molecular weight and is crucial for the compound's stability and solubility characteristics.

Physical Properties

The compound is typically supplied as a white solid and should be stored at room temperature.[2] Its functional groups—an ester, a primary amine (as a hydrochloride salt), and an aromatic ring—dictate its reactivity and solubility, making it soluble in polar organic solvents.

Synthesis and Purification

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

General Synthetic Pathway

A common synthetic approach involves the use of starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.[1] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) to drive the reaction to completion.[1]

G cluster_0 Synthesis Workflow A Starting Materials (e.g., 3-cyanophenylacetic acid) B Esterification (Methanol, Acid Catalyst) A->B C Intermediate: Methyl 2-(3-cyanophenyl)acetate B->C D Reduction of Nitrile (e.g., Catalytic Hydrogenation) C->D E Intermediate: Methyl 2-(3-(aminomethyl)phenyl)acetate (Free Base) D->E F Salt Formation (HCl in organic solvent) E->F G Final Product: Methyl 2-(3-(aminomethyl)phenyl)acetate HCl F->G

Diagram 1: A representative synthetic workflow.
Protocol: Purification by Recrystallization

Causality: Recrystallization is a powerful purification technique for crystalline solids. It operates on the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Screen various polar organic solvents (e.g., isopropanol, ethanol) to find one that provides a significant solubility differential with temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be confirmed analytically.

Analytical Validation and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of the synthesized compound.

Workflow for Analytical Characterization

G cluster_0 Analytical QC Pipeline start Synthesized Product ms Mass Spectrometry (Confirms Molecular Weight) start->ms Identity Check nmr NMR Spectroscopy (Confirms Structure) ms->nmr Structural Check hplc HPLC Analysis (Determines Purity) nmr->hplc Purity Check end Validated Compound hplc->end

Sources

The Versatile Scaffolding of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride has emerged as a pivotal bifunctional building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. This technical guide delves into the core utility of this compound, elucidating its reactivity and showcasing its application in the construction of complex molecular architectures. By examining key synthetic transformations, including amide bond formation, reductive amination, and its role as a precursor to sophisticated linker technologies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. Through detailed protocols and mechanistic insights, we aim to empower chemists to leverage the unique structural attributes of this versatile reagent in their synthetic endeavors.

Introduction: Unveiling a Bifunctional Linchpin

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , is an organic ester possessing two key functional groups: a primary amine (as its hydrochloride salt) and a methyl ester.[1] This dual functionality, strategically positioned on a phenylacetic acid scaffold, makes it an exceptionally valuable intermediate for introducing a substituted benzyl motif into target molecules. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a variety of chemical transformations.

Its significance is particularly pronounced in the field of drug discovery, where the phenylacetic acid core is a common feature in a number of bioactive molecules.[2] Furthermore, the aminomethyl group provides a reactive handle for derivatization, allowing for the facile construction of amides, sulfonamides, and secondary or tertiary amines. The methyl ester, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or be subjected to nucleophilic attack to generate a diverse array of derivatives.[1]

This guide will explore the practical applications of this compound, moving beyond theoretical reactivity to provide actionable, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

PropertyValueSource
CAS Number 197792-60-2
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white solidGeneric supplier data
Solubility Soluble in water, methanol, and DMSOGeneric supplier data

Handling and Storage: As a hydrochloride salt, the compound is generally stable under ambient conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For reactions requiring the free amine, a neutralization step with a suitable base is necessary.

Core Synthetic Applications

The synthetic utility of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is primarily derived from the orthogonal reactivity of its amine and ester functionalities.

Amide Bond Formation: A Gateway to Bioactive Molecules

The primary amine of the title compound readily participates in amide coupling reactions with carboxylic acids, acid chlorides, and other activated acyl species. This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

Causality in Protocol Design: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired reaction conditions. For simple, robust couplings, the use of an acid chloride is often efficient. However, for more delicate substrates or to minimize side reactions, peptide coupling reagents are preferred. The inclusion of a non-nucleophilic base is essential to liberate the free amine from its hydrochloride salt and to neutralize the acid generated during the reaction.

Experimental Protocol: General Procedure for Amide Coupling

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Amine Liberation: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.), and stir the mixture at room temperature for 15-30 minutes.

  • Activation and Coupling:

    • Method A (Acid Chloride): Cool the reaction mixture to 0 °C and add the desired acid chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Method B (Peptide Coupling): To a separate flask containing the carboxylic acid (1.1 eq.) in an anhydrous solvent, add a peptide coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2.2 eq.). Stir for 10-15 minutes to form the activated ester, then add this mixture to the solution of the free amine.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted benzamide derivative.

Reductive Amination: Forging C-N Bonds

The primary amine can undergo reductive amination with aldehydes and ketones to yield secondary amines. This reaction provides a powerful method for introducing a variety of substituents at the nitrogen atom.

Causality in Protocol Design: The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce the ester functionality. The reaction is typically carried out in a slightly acidic medium to facilitate iminium ion formation.

Experimental Protocol: General Procedure for Reductive Amination

  • Preparation: To a solution of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq.).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired secondary amine.

Precursor to PROTAC Linkers: A Modern Application

A significant and contemporary application of the phenylacetic acid scaffold lies in the development of Proteolysis Targeting Chimeras (PROTACs). The corresponding carboxylic acid, 2-(3-(aminomethyl)phenyl)acetic acid, serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[3] Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a direct precursor to this important linker.

The synthesis of PROTACs often involves the initial hydrolysis of the methyl ester to the free carboxylic acid, which is then coupled to one of the PROTAC components. The aminomethyl group can be protected and later deprotected for coupling to the second component, or it can be directly used for conjugation.

PROTAC_Synthesis_Workflow cluster_starting_material Starting Material cluster_linker_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly MAMPA Methyl 2-(3-(aminomethyl)phenyl) acetate hydrochloride Hydrolysis Ester Hydrolysis MAMPA->Hydrolysis 1. NaOH, H₂O/MeOH Protection Amine Protection (e.g., Boc) Hydrolysis->Protection 2. Boc₂O, Base ProtectedAcid Protected Linker Acid Protection->ProtectedAcid Coupling1 Amide Coupling with E3 Ligase Ligand ProtectedAcid->Coupling1 Intermediate1 Protected Linker- E3 Ligase Conjugate Coupling1->Intermediate1 Deprotection Amine Deprotection Intermediate1->Deprotection 3. TFA or HCl Coupling2 Amide Coupling with Target Protein Ligand Deprotection->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride also lends itself to the construction of heterocyclic systems. For instance, intramolecular cyclization or intermolecular condensation reactions can lead to the formation of lactams and other nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry.

Conclusion

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a potent and versatile building block in the arsenal of the modern organic chemist. Its value is underscored by the orthogonal reactivity of its amine and ester functionalities, which enables a wide range of synthetic transformations. From the straightforward synthesis of amides and secondary amines to its crucial role as a precursor in the burgeoning field of PROTACs, this compound offers a reliable and efficient means of introducing a key structural motif into complex molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the innovative application of this valuable reagent in their synthetic campaigns.

References

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank 2024, 2024(1), m1837. [Link]

Sources

A-Technical-Guide-to-Methyl-2-(3-(aminomethyl)phenyl)acetate-hydrochloride-in-Drug-Development

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic compound with the molecular formula C₁₀H₁₄ClNO₂.[1] While not a drug itself, its chemical structure, featuring a phenyl ring substituted with aminomethyl and methyl acetate groups, makes it a valuable starting material, or scaffold, for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and, most importantly, its potential applications as a scaffold in drug discovery. We will explore a hypothetical, yet scientifically grounded, drug development workflow starting from this molecule, including derivatization strategies, screening protocols, and lead optimization. This document serves as a practical resource for researchers looking to leverage phenylacetic acid derivatives in their drug development programs.

Introduction: The Role of Scaffolds in Drug Discovery

Modern drug discovery often relies on the principle of scaffold-based design. A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This approach allows for the systematic exploration of the chemical space around a core structure to identify molecules with desired biological activities and physicochemical properties.

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an excellent example of such a scaffold. Its constituent parts—a phenyl ring, a primary amine, and a methyl ester—offer multiple points for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] Phenylacetic acid derivatives, in general, are found in a wide range of biologically active compounds, highlighting the potential of this structural motif.[2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is fundamental to any drug discovery program.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₂Smolecule[1]
Molecular Weight215.68 g/mol Smolecule[1]
AppearanceWhite solidChemicalbook[4]
IUPAC Namemethyl 2-(3-aminophenyl)acetate;hydrochloridePubChem[5]
CAS Number197792-60-2Chemicalbook[4]
Synthesis

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is typically achieved through a multi-step process. One common route involves the reaction of methyl 2-bromoacetate with 3-(aminomethyl)phenylboronic acid.[1]

Protocol 1: Synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(aminomethyl)phenylboronic acid (1.0 eq) and a suitable palladium catalyst in a degassed solvent such as dioxane.

  • Addition of Reagents: Add methyl 2-bromoacetate (1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-6 hours.[1]

  • Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified methyl 2-(3-(aminomethyl)phenyl)acetate in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Scaffold-Based Drug Design and Derivatization

The true potential of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride lies in its versatility as a scaffold. The primary amine and the methyl ester are key functional groups for derivatization.

Derivatization of the Amine Group

The primary amine can be readily modified through various reactions, including:

  • Amide Formation: Reaction with acid chlorides or activated carboxylic acids to form amides. This is a common strategy to introduce a wide range of substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, a functional group present in many commercial drugs.[1]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for modification.

Hypothetical Drug Development Workflow

This section outlines a hypothetical workflow for developing a novel drug candidate starting from our scaffold. For this example, we will aim to develop a novel inhibitor of a hypothetical kinase, "Kinase X," implicated in a specific cancer.

Drug_Development_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development Scaffold Methyl 2-(3-(aminomethyl)phenyl) acetate hydrochloride Library Combinatorial Library (Amide Derivatives) Scaffold->Library Derivatization HTS High-Throughput Screening (Kinase X Assay) Library->HTS Hits Initial Hits (μM Activity) HTS->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADME In Vitro ADME/ Tox Assays SAR->ADME Lead Lead Compound (nM Activity, Good Profile) ADME->Lead InVivo In Vivo Efficacy (Xenograft Model) Lead->InVivo Tox Regulatory Toxicology InVivo->Tox Candidate Drug Candidate Tox->Candidate

Caption: A hypothetical workflow for drug development.

Phase 1: Hit Identification
  • Library Synthesis: A combinatorial library of amide derivatives will be synthesized by reacting Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with a diverse set of commercially available carboxylic acids.

  • High-Throughput Screening (HTS): The library will be screened against Kinase X using a biochemical assay (e.g., a luminescence-based kinase assay) to identify initial "hits" with inhibitory activity in the micromolar range.

Protocol 2: High-Throughput Kinase Assay

  • Plate Preparation: Add 5 µL of each library compound (at a concentration of 10 µM in DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase X and its substrate to each well.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a detection reagent that measures the amount of ADP produced (luminescence-based).

  • Data Analysis: Read the luminescence signal and calculate the percent inhibition for each compound.

Phase 2: Lead Optimization
  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the initial hits to understand the relationship between chemical structure and biological activity. The goal is to improve potency to the nanomolar range.

  • In Vitro ADME/Tox Assays: Profile the most promising compounds for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for potential toxicity.

Phase 3: Preclinical Development
  • In Vivo Efficacy: Test the lead compound in an animal model of the target disease (e.g., a mouse xenograft model for cancer).

  • Regulatory Toxicology: Conduct formal toxicology studies to assess the safety of the drug candidate before it can be tested in humans.

Conclusion

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a valuable and versatile scaffold for drug discovery. Its readily modifiable functional groups allow for the creation of large and diverse compound libraries. By following a systematic drug development workflow, from hit identification to preclinical development, it is possible to leverage this scaffold to discover and develop novel therapeutics for a wide range of diseases. The hypothetical workflow presented in this guide provides a roadmap for researchers looking to embark on such a program.

References

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]

  • PubChem. Phenyl acetate. [Link]

  • Wikipedia. Methyl phenylacetate. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

  • MDPI. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. [Link]

  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • Google Patents.
  • PMC. Prodrugs for Amines. [Link]

  • PMC. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • PubMed. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. [Link]

  • Google Patents. US20180237377A1 - Process for the Synthesis of Melphalan and the Hydrochloride Salt.
  • PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]

  • TSI Journals. Studies on enaminones. [Link]

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The Versatile Building Block: A Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride in Material Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a versatile bifunctional molecule poised at the intersection of advanced material science and innovative drug development. For researchers, chemists, and pharmaceutical scientists, this document elucidates the core chemical attributes, synthetic utility, and potential applications of this compound, moving beyond a simple datasheet to offer field-proven insights and predictive applications based on its unique structural characteristics.

Core Molecular Architecture and Chemical Reactivity

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, with the CAS Number 197792-60-2, is an organic ester featuring a primary aminomethyl group and a methyl ester functionality on a phenyl ring.[1] This distinct arrangement of reactive sites makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
Appearance White solid[3]
Storage Inert atmosphere, 2-8°C[2]

The primary amine serves as a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and condensation. The methyl ester, on the other hand, is susceptible to hydrolysis or amidation, offering another avenue for molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Applications in Advanced Polymer Synthesis

The bifunctional nature of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride makes it an ideal monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the flexible acetate linker can impart improved solubility and processability to the resulting polymers compared to their more rigid counterparts.

Synthesis of Novel Polyamides

The primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can react with diacyl chlorides to form polyamides. The resulting polymers would feature pendant methyl ester groups, which could be further modified post-polymerization.

This protocol describes a representative synthesis of a polyamide from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and terephthaloyl chloride.

  • Preparation of Monomer Solution: In a nitrogen-purged flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Initiation of Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in NMP to the stirred monomer solution.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. Collect the fibrous precipitate by filtration, wash thoroughly with water and methanol, and dry under vacuum at 80°C.

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Solution Monomer Solution Monomer->Solution Dissolve Solvent1 Anhydrous NMP Solvent1->Solution Base Triethylamine Base->Solution Reaction Stir at RT for 24h Solution->Reaction Add slowly at 0°C Diacyl_Chloride Terephthaloyl Chloride in NMP Diacyl_Chloride->Reaction Precipitation Precipitation Reaction->Precipitation Pour into Methanol Filtration Filtration Precipitation->Filtration Collect precipitate Washing Washing Filtration->Washing Wash with H₂O & Methanol Drying Drying Washing->Drying Vacuum dry at 80°C Polyamide Polyamide Drying->Polyamide Final Product

Figure 1: Workflow for Polyamide Synthesis.
Synthesis of Soluble Polyimides

This compound can also be used as a diamine monomer in the synthesis of polyimides, reacting with dianhydrides. The resulting polyimides are expected to exhibit enhanced solubility due to the disruption of chain packing by the meta-substitution pattern and the flexible side chain.

This protocol outlines the synthesis of a polyimide from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and pyromellitic dianhydride (PMDA).

  • Poly(amic acid) Formation: In a dry, nitrogen-filled flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and triethylamine in anhydrous NMP. Add solid pyromellitic dianhydride portion-wise to the stirred solution at room temperature. Continue stirring for 24 hours to form the poly(amic acid) solution.

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine. Heat the mixture to 120°C and maintain for 3 hours to effect cyclodehydration.

  • Isolation: Cool the solution and precipitate the polyimide by pouring it into methanol. Filter, wash, and dry the polymer as described for the polyamide synthesis.[4]

Table 2: Predicted Thermal Properties of Polymers Derived from Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

Polymer TypeExpected Glass Transition Temperature (Tg)Expected Decomposition Temperature (Td)Rationale
Polyamide 190-220 °C300-350 °CBased on data for similar aromatic polyamides with flexible side chains.[5]
Polyimide 220-260 °C350-400 °CBased on data for polyimides derived from alicyclic dianhydrides and aromatic diamines.[6]

A Versatile Scaffold in Drug Discovery and Development

The structural motifs present in Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride are of significant interest in medicinal chemistry. The phenylacetate core is found in several classes of bioactive molecules, and the primary amine provides a convenient handle for derivatization.

Synthesis of Bioactive Amide Derivatives

The primary amine can be readily acylated to generate a library of amide derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the acyl group.

This protocol details a general procedure for the acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

  • Reactant Preparation: Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C. Add the desired acyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Purification Starting_Material Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Mixture Reaction Mixture Starting_Material->Mixture Dissolve Base Triethylamine Base->Mixture Solvent DCM Solvent->Mixture Reaction Stir at RT, Monitor by TLC Mixture->Reaction Add dropwise at 0°C Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction Wash1 Wash1 Reaction->Wash1 Wash with NaHCO₃ Wash2 Wash2 Wash1->Wash2 Wash with Brine Dry Dry Wash2->Dry Dry over MgSO₄ Concentrate Concentrate Dry->Concentrate Concentrate Purify Purify Concentrate->Purify Column Chromatography Product Product Purify->Product Final Product

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a key building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive primary amine and a methyl ester, offers a versatile platform for the synthesis of a wide array of derivatives. The aminomethylphenyl moiety is a common scaffold in various biologically active compounds. The ability to selectively modify the primary amine through nucleophilic substitution reactions opens up a vast chemical space for the exploration of new therapeutic agents.

This guide provides detailed application notes and protocols for the most common nucleophilic substitution reactions performed on Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: N-acylation and N-alkylation (including direct alkylation and reductive amination). The protocols are designed to be robust and adaptable, providing researchers with the tools to efficiently synthesize libraries of compounds for screening and lead optimization.

A critical consideration when working with Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is its salt form. The primary amine is protonated as a hydrochloride salt, which renders it non-nucleophilic. Therefore, the first step in any of these reactions is the in-situ neutralization of the amine using a suitable base to liberate the free, nucleophilic primary amine. The choice of base is crucial and depends on the specific reaction conditions and the nature of the electrophile.

I. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate into an amide. This reaction is widely used to introduce a vast array of functional groups, which can significantly impact the biological activity, physicochemical properties, and metabolic stability of the parent molecule. The resulting amide bond is a key feature in many pharmaceutical agents.[3]

Causality of Experimental Choices:

  • Acylating Agents: Acyl chlorides and acid anhydrides are commonly used due to their high reactivity. Activated esters, such as N-hydroxysuccinimide (NHS) esters, offer a milder alternative that can be beneficial when dealing with sensitive substrates.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloride salt and scavenge the acidic byproduct (e.g., HCl) formed during the reaction. An excess of the base is often employed to ensure the reaction goes to completion.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using highly reactive acyl chlorides, and then allowed to warm to room temperature.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride using an acyl chloride.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq).

  • Dissolution and Basification: Add anhydrous DCM to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Presentation:

EntryAcyl ChlorideProductTypical Yield (%)
1Acetyl chlorideMethyl 2-(3-(acetamidomethyl)phenyl)acetate>90
2Benzoyl chlorideMethyl 2-(3-(benzamidomethyl)phenyl)acetate>90
3Cyclopropanecarbonyl chlorideMethyl 2-(3-((cyclopropanecarboxamido)methyl)phenyl)acetate>85

Note: Yields are estimates based on general acylation reactions and may vary depending on the specific acyl chloride and reaction conditions.

Visualization of Experimental Workflow:

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Methyl 2-(3-(aminomethyl)phenyl)acetate HCl dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine (2.2 eq) cool->add_base add_acyl_chloride Add Acyl Chloride (1.1 eq) add_base->add_acyl_chloride react Stir at RT (2-16 h) add_acyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end End: Pure N-Acylated Product purify->end

Caption: Workflow for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

II. N-Alkylation: Expanding the Amine Scaffold

N-alkylation of the primary amine group in Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride introduces alkyl substituents, leading to the formation of secondary and tertiary amines. These modifications are crucial in drug design as they can influence receptor binding, selectivity, and pharmacokinetic properties. Two primary methods for N-alkylation are discussed: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

A. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). A significant challenge with this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of over-alkylated tertiary amine and even quaternary ammonium salt byproducts.

Causality of Experimental Choices:

  • Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Using a stoichiometric amount or a slight excess of the alkylating agent is crucial to minimize over-alkylation.

  • Base: A non-nucleophilic base is required to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective choices.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable for this reaction.

  • Temperature: The reaction temperature is typically elevated to facilitate the substitution reaction, but should be carefully controlled to minimize side reactions.

Protocol 2: General Procedure for Direct N-Alkylation

This protocol provides a general method for the mono-N-alkylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation:

EntryAlkyl HalideProductTypical Yield (%)
1Methyl iodideMethyl 2-(3-((methylamino)methyl)phenyl)acetate40-60
2Benzyl bromideMethyl 2-(3-((benzylamino)methyl)phenyl)acetate50-70
3Ethyl bromoacetateMethyl 2-(3-(((2-ethoxy-2-oxoethyl)amino)methyl)phenyl)acetate45-65

Note: Yields can vary significantly due to the potential for over-alkylation. Careful control of stoichiometry and reaction time is essential.

B. N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[4][5] It involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers better control over the degree of alkylation compared to direct alkylation.

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

  • Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl group is required. Sodium triacetoxyborohydride (NaBH(OAc)3) is a popular choice due to its mildness and effectiveness.[6] Sodium cyanoborohydride (NaBH3CN) is also commonly used.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)3. Methanol is often used with NaBH3CN.

  • Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate imine formation.

Protocol 3: General Procedure for Reductive Amination

This protocol details a general procedure for the N-alkylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride via reductive amination.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

  • Aldehyde or Ketone (e.g., acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a solution of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir for 30-60 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryCarbonyl CompoundProductTypical Yield (%)
1AcetoneMethyl 2-(3-((isopropylamino)methyl)phenyl)acetate>85
2BenzaldehydeMethyl 2-(3-((benzylamino)methyl)phenyl)acetate>90
3CyclohexanoneMethyl 2-(3-((cyclohexylamino)methyl)phenyl)acetate>85

Note: Yields for reductive amination are generally higher and the reactions are cleaner compared to direct alkylation.

Visualization of Reductive Amination Mechanism:

Reductive_Amination_Mechanism cluster_mechanism Reductive Amination Mechanism Start_Amine R-NH2 Imine_Intermediate [R-N=C(R')R''] Start_Amine->Imine_Intermediate + Carbonyl - H2O Carbonyl R'C(O)R'' Carbonyl->Imine_Intermediate Final_Product R-NH-CH(R')R'' Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent [H] (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: Simplified mechanism of reductive amination.

III. Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the derivatization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride through N-acylation and N-alkylation reactions. These methods are robust, scalable, and adaptable to a wide range of substrates, making them highly valuable for the synthesis of compound libraries for drug discovery programs. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and purity.

Future work in this area could involve the development of one-pot, multi-component reactions starting from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride to further streamline the synthesis of complex molecules. Additionally, the exploration of enzymatic and biocatalytic methods for these transformations could offer improved selectivity and sustainability.[7] The versatility of this starting material ensures its continued importance as a key building block in the ongoing quest for novel therapeutics.

References

  • US Patent US20040102651A1: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Highly Efficient N-Monomethylation of Primary Aryl Amines. ResearchGate. [Link]

  • CN Patent CN104496809A: Synthesis method of drug intermediate phenyl acetate.
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • US Patent US11702401B2: Compounds and methods of use.
  • Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N′-diacetyl derivatives. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. [Link]

  • Synthesis method of methyl phenylacetate. Eureka | Patsnap. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Advanced drug development and manufacturing.
  • Exercise 23.15 - Prepare an Amine via a Reductive Amination. YouTube. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

  • Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. ChemRxiv. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

Sources

Application Notes and Protocols: Oxidation Reactions of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the oxidation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This versatile organic compound serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The primary focus of this guide is the selective oxidation of the benzylic aminomethyl group to yield two key synthetic intermediates: the corresponding aldehyde, methyl 2-(3-formylphenyl)acetate, and the carboxylic acid, methyl 2-(3-carboxyphenyl)acetate. We present detailed, field-proven protocols, explain the causality behind experimental choices, and provide a mechanistic framework to ensure reproducibility and success.

Introduction: A Molecule of Strategic Importance

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride possesses a unique trifecta of functional groups: a primary benzylic amine, a methyl ester, and a substituted aromatic ring. This structural arrangement makes it a powerful synthon for creating complex molecular architectures. The aminomethyl group, in particular, is a prime target for chemical modification. Its oxidation opens pathways to carbonyl compounds, which are cornerstones of carbon-carbon and carbon-nitrogen bond-forming reactions.

The primary challenge and strategic goal in the oxidation of this substrate is chemoselectivity . The chosen oxidation method must selectively target the aminomethyl group while preserving the integrity of the methyl ester and the aromatic ring. This guide addresses this challenge by providing protocols for both partial and complete oxidation, transforming the amine into either an aldehyde or a carboxylic acid, respectively.

Core Concepts: The Chemistry of Benzylic Amine Oxidation

The oxidation of a primary benzylic amine, such as the one in our topic compound, can proceed through several stages. The initial oxidation typically forms an imine.[2][3] This imine can then be hydrolyzed to an aldehyde. If a sufficiently strong oxidizing agent is used, the aldehyde can be further oxidized to a carboxylic acid.

Key Oxidation Products:

  • Partial Oxidation Product: Methyl 2-(3-formylphenyl)acetate (an aldehyde)

  • Complete Oxidation Product: Methyl 2-(3-carboxyphenyl)acetate (a carboxylic acid)

The choice of oxidant and reaction conditions is paramount in directing the reaction toward the desired product. Mild, controlled conditions favor the formation of the aldehyde, while more aggressive reagents will push the reaction to the carboxylic acid.

G cluster_start Starting Material cluster_partial Partial Oxidation cluster_complete Complete Oxidation start Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride aldehyde Methyl 2-(3-formylphenyl)acetate start->aldehyde Mild Oxidant acid Methyl 2-(3-carboxyphenyl)acetate start->acid Strong Oxidant (One-Pot) aldehyde->acid Strong Oxidant

Caption: Oxidation pathways of the starting material.

Protocol I: Selective Oxidation to Methyl 2-(3-formylphenyl)acetate

The conversion of the aminomethyl group to a formyl group provides a valuable intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. This protocol utilizes a TEMPO-catalyzed system, renowned for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[4] While our substrate is a primary amine, the underlying principle of a mediated oxidation provides the necessary control.

Rationale and Mechanistic Insight

This protocol is adapted from established methods for the selective oxidation of primary alcohols and amines. The key components are:

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that acts as the primary catalytic oxidant. It is converted to the active N-oxoammonium ion.

  • Trichloroisocyanuric Acid (TCCA): The stoichiometric or co-oxidant. Its role is to regenerate the active N-oxoammonium species from the hydroxylamine form of TEMPO, allowing TEMPO to be used in catalytic amounts.[4]

  • Biphasic System (DCM/Water): Dichloromethane (DCM) dissolves the organic substrate, while the aqueous phase contains buffers and other reagents. This setup facilitates product isolation and helps control the reaction environment.

  • Controlled pH: The reaction rate for imine formation, a key intermediate step, is often optimal around a pH of 5.[2] At very low pH, the amine is protonated and non-nucleophilic, while at high pH, the subsequent steps can be hindered.[2]

G cluster_workflow Experimental Workflow: Aldehyde Synthesis A 1. Dissolve Substrate in DCM/Water B 2. Add TEMPO (cat.) & NaHCO3 A->B C 3. Cool to 0°C B->C D 4. Add TCCA solution slowly C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (Na2S2O3) E->F G 7. Extract with DCM F->G H 8. Purify by Column Chromatography G->H

Caption: Workflow for TEMPO-catalyzed oxidation.

Detailed Experimental Protocol

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

  • TEMPO (0.05 eq)

  • Trichloroisocyanuric acid (TCCA) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexanes mixture

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of DCM and water.

  • Add sodium bicarbonate (3.0 eq) to neutralize the hydrochloride and buffer the solution. Add TEMPO (0.05 eq).

  • Cool the vigorously stirring mixture to 0°C in an ice bath.

  • In a separate flask, dissolve TCCA (1.1 eq) in a minimal amount of DCM.

  • Add the TCCA solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure methyl 2-(3-formylphenyl)acetate.[5]

Data Summary
ParameterValueRationale
Expected Yield 75-85%High selectivity of TEMPO/TCCA system minimizes side products.
Reaction Time 1-3 hoursReaction is typically rapid at 0°C.
Temperature 0°CControls reaction rate and prevents over-oxidation.
Purity >95% (post-chromatography)Chromatography effectively removes catalyst and byproducts.

Protocol II: Complete Oxidation to Methyl 2-(3-carboxyphenyl)acetate

For applications requiring a carboxylic acid moiety, a more potent oxidation strategy is necessary. This can be achieved either in a one-pot tandem reaction or via a multi-step sequence. A biomimetic tandem oxidation provides an elegant one-pot solution, mimicking biological amine oxidation pathways.[6]

Rationale and Mechanistic Insight

This protocol is based on a tandem oxidation strategy that first converts the primary amine to an imine, which is then oxidized to the carboxylic acid.[6]

  • Initial Oxidation (Amine to Imine): This step can be catalyzed by various systems, including those that mimic copper-containing amine oxidases.

  • Second Oxidation (Imine to Carboxylic Acid): tert-Butyl hydroperoxide (TBHP) is an effective oxidant for converting the intermediate imine directly to the carboxylic acid. This bypasses the isolation of the aldehyde intermediate.

  • One-Pot Procedure: Combining these steps into a single reaction vessel improves efficiency and reduces waste from intermediate workups and purifications.

Detailed Experimental Protocol

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

  • A suitable catalyst for aerobic amine oxidation (e.g., an ortho-naphthoquinone catalyst system, as described in the literature).[6]

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 eq)

  • Acetonitrile (MeCN) or another suitable solvent

  • Sodium bicarbonate (NaHCO₃) (1.1 eq)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Deionized Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and NaHCO₃ (1.1 eq) in the chosen solvent.

  • Add the aerobic oxidation catalyst. Stir the reaction mixture under an atmosphere of air or oxygen at room temperature until the starting material is consumed (monitor by TLC), indicating formation of the imine intermediate.

  • Add TBHP (3.0 eq) to the reaction mixture. Heat the reaction to 50-60°C and stir until the imine intermediate is fully converted to the carboxylic acid product (monitor by TLC).

  • Cool the reaction to room temperature and quench by adding saturated aqueous sodium sulfite solution.

  • Acidify the mixture with 1M HCl to pH ~3-4 to protonate the carboxylic acid product.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Summary
ParameterValueRationale
Expected Yield 65-80%One-pot tandem reactions can have slightly lower overall yields but offer procedural simplicity.
Reaction Time 12-24 hoursThe two-stage process requires more time for completion.
Temperature RT then 50-60°CDifferent temperature optima for the two catalytic cycles.
Purity >95% (post-purification)Standard purification methods are effective.

Conclusion

The oxidation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a strategically important transformation that unlocks access to valuable aldehyde and carboxylic acid intermediates. The choice of protocol—a mild, selective TEMPO-based system for the aldehyde or a more robust tandem oxidation for the carboxylic acid—must be guided by the specific synthetic goal. By understanding the underlying chemical principles and carefully controlling reaction parameters as detailed in this guide, researchers can reliably and efficiently perform these critical transformations.

References

  • Primary amine oxidation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012). Available at: [Link]

  • Chi, Y., & Gellman, S. H. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Available at: [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

  • Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • Organic Syntheses. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES. [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Available at: [Link]

  • PubMed. (2021). One-Pot Direct Oxidation of Primary Amines to Carboxylic Acids through Tandem ortho-Naphthoquinone-Catalyzed and TBHP-Promoted Oxidation Sequence. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No: 197792-60-2). As a key intermediate in pharmaceutical synthesis, the purity, stability, and identity of this compound are of paramount importance. This document outlines protocols for identity confirmation, purity assessment, and the analysis of potential impurities and degradation products. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a framework for robust quality control and characterization. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical workflow.

Introduction and Physicochemical Profile

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester containing a primary amine, making it a versatile building block in medicinal chemistry and organic synthesis. Its hydrochloride salt form is intended to enhance aqueous solubility, a critical factor for many pharmaceutical applications. A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

Chemical Structure:

Chemical Structure of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Table 1: Physicochemical Properties of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

PropertyValueSource
CAS Number 197792-60-2
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white solid
Aqueous Solubility The hydrochloride salt improves aqueous solubility.
Stability in Solution Aqueous solutions may degrade within 72 hours at 25°C. Storage at -20°C under an inert atmosphere is recommended.
Estimated pKa The pKa of the primary amino group is estimated to be around 9.5, based on structurally similar compounds.

Analytical Strategy Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This guide will detail the following key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity determination, quantification, and stability-indicating assays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities, often requiring derivatization.

  • Spectroscopic Methods (NMR, FTIR): For unambiguous structural elucidation and identity confirmation.

  • Forced Degradation Studies: To understand the degradation pathways and develop stability-indicating methods.

The following diagram illustrates the integrated analytical workflow:

Application Notes and Protocols for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a versatile bifunctional organic building block possessing both a primary amine and a methyl ester. This unique arrangement of functional groups, a primary aminomethyl group and a methyl acetate substituent on a phenyl ring, makes it a valuable starting material in medicinal chemistry and materials science. Its applications range from the synthesis of novel heterocyclic scaffolds to its use as a linker in more complex molecular architectures.[1] This guide provides detailed experimental protocols for two common transformations of this compound: N-acylation of the primary amine and a one-pot hydrolysis-lactamization to synthesize a substituted isoindolinone. These protocols are designed for researchers in drug development and organic synthesis, providing not only step-by-step instructions but also the underlying chemical principles and expected outcomes.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValueSource
CAS Number 197792-60-2Smolecule
Molecular Formula C₁₀H₁₄ClNO₂Smolecule
Molecular Weight 215.68 g/mol Smolecule
Appearance White solidChemicalbook
Storage Inert atmosphere, 2-8°CBLD Pharm

Safety Precautions: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Note 1: Synthesis of N-Acylated Derivatives

Scientific Rationale: The primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride provides a nucleophilic site for the formation of amide bonds. N-acylation is a fundamental transformation in organic chemistry, often employed to introduce diverse functionalities, modify pharmacokinetic properties of drug candidates, or prepare precursors for further synthetic manipulations. The following protocol describes a standard Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4]

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve starting material and base in DCM add_acyl Cool to 0°C and add acyl chloride start->add_acyl 1. Preparation react Stir at room temperature (Monitor by TLC) add_acyl->react 2. Reaction quench Quench with water react->quench 3. Quenching extract Extract with DCM quench->extract 4. Extraction wash Wash organic layer extract->wash 5. Washing dry Dry and concentrate wash->dry 6. Drying purify Purify by column chromatography dry->purify 7. Purification end N-acylated product purify->end Final Product

Caption: Workflow for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Detailed Protocol: N-Benzoylation

This protocol details the N-benzoylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a representative example.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated product.

Expected Outcome: The expected product is methyl 2-(3-(benzamidomethyl)phenyl)acetate. The yield will vary depending on the specific acyl chloride used but is generally expected to be in the range of 70-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of 2-Substituted Isoindolin-1-ones

Scientific Rationale: The bifunctional nature of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride allows for intramolecular cyclization reactions to form heterocyclic structures. Isoindolinones are a common scaffold in many biologically active molecules. This protocol describes a one-pot procedure involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular amide bond formation (lactamization) to yield the isoindolinone. Lithium hydroxide is a common reagent for the saponification of esters.[5][6][7]

Synthetic Pathway: Hydrolysis and Lactamization

Lactamization_Pathway A Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride B Intermediate: 2-(3-(aminomethyl)phenyl)acetic acid A->B 1. LiOH, THF/H₂O (Ester Hydrolysis) C Final Product: 3,4-dihydro-2H-isoquinolin-1-one B->C 2. Heat (Intramolecular Amidation)

Caption: Reaction pathway for the synthesis of an isoindolinone derivative.

Detailed Protocol: One-Pot Hydrolysis and Lactamization

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.2 eq) and stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Lactamization: Acidify the reaction mixture to approximately pH 2 with 1M HCl.

  • Heat the mixture to reflux for 4-6 hours. The progress of the lactamization can be monitored by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Expected Outcome: The expected product is 4-(carboxymethyl)-2,3-dihydro-1H-isoindol-1-one. The yield for this two-step, one-pot procedure is expected to be moderate, typically in the range of 40-60%. The product can be characterized by ¹H NMR, ¹³C NMR, IR (presence of a lactam carbonyl), and mass spectrometry.

References

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  • ResearchGate. (PDF) Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives. Available at: [Link]

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  • PubMed. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Available at: [Link]

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  • Chemistry Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Available at: [Link]

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  • Wiley Online Library. Transition Metal Complexes of NHC Ligands Functionalized with the Cationic (η5-Cyclopentadienyl)(η6. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No: 197792-60-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and storage of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Q1: What are the basic chemical properties of this compound?

A1: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester salt with the following properties:

  • Molecular Formula: C₁₀H₁₄ClNO₂[1]

  • Molecular Weight: 215.67 g/mol [1]

  • Appearance: Typically a solid at room temperature.[2]

  • IUPAC Name: methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride[1]

This compound is a valuable building block in organic synthesis, particularly for constructing more complex molecules in drug discovery programs.[1][3]

Q2: How should I properly store this compound to ensure its stability?

A2: The hydrochloride salt form enhances aqueous solubility, which is beneficial for many applications. However, aqueous solutions can degrade over time. For long-term stability, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., nitrogen or argon).[4] Solutions prepared for assays should ideally be used within 72 hours, even when refrigerated, to minimize degradation.[4]

Q3: What are the primary safety hazards associated with this compound?

A3: According to GHS classifications, Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is associated with the following hazards:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[4]

Synthesis & Optimization Troubleshooting Guide

Synthesizing benzylic amines can present unique challenges, from competing side reactions to catalyst deactivation. This section provides expert guidance on overcoming these hurdles.

Q4: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A4: Low yields can stem from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Inefficient Reductive Amination Conditions. If you are using a reductive amination pathway, the formation of the intermediate imine and its subsequent reduction are critical.

    • Solution: Ensure the pH of the reaction is maintained between 6 and 7.[4] This pH range is a delicate balance: too acidic, and the starting amine is fully protonated and non-nucleophilic; too basic, and the formation of the iminium ion is not favored. The choice of reducing agent is also key. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are milder and more selective than agents like NaBH₄, reducing the risk of reducing the starting aldehyde or ketone.

  • Cause 2: Atmospheric Moisture. The presence of water can hydrolyze the imine intermediate back to the starting materials and interfere with many reducing agents.

    • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon).[1] Use anhydrous solvents and ensure all glassware is thoroughly dried. The addition of 4 Å molecular sieves can be an effective way to scavenge trace amounts of water during the reaction.[6]

  • Cause 3: Catalyst Issues (for coupling reactions). If employing a palladium-catalyzed coupling route, low yields often point to catalyst deactivation or inefficient catalytic turnover.

    • Solution: Ensure your ligand and palladium source are of high quality. The choice of ligand is critical; sometimes a simple phosphine ligand like P(o-tolyl)₃ can be effective, while other cases may require more specialized ligands.[7] Additionally, ensure the base used is appropriate for the reaction and does not impede catalysis; for instance, in some copper-catalyzed reactions, K₂CO₃ was found to be detrimental.[6]

Q5: I am observing a significant amount of a dimeric or over-alkylated side-product. How can I minimize this?

A5: The formation of secondary amines and other alkylated impurities is a classic problem in amine synthesis.[8]

  • Explanation of Causality: The primary amine product is often more nucleophilic than the starting amine source (e.g., ammonia or its equivalent), leading to a second reaction with the electrophile.

  • Solution 1: Use a Protected Amine Source. The Gabriel Synthesis is a classic method to avoid over-alkylation by using potassium phthalimide as a protected nitrogen nucleophile.[8] The nitrogen in phthalimide is non-nucleophilic after the initial Sₙ2 reaction due to the electron-withdrawing effect of the two adjacent carbonyl groups. The primary amine is then liberated in a final deprotection step, typically with hydrazine.[8]

  • Solution 2: Control Stoichiometry and Addition Rate. Using a large excess of the amine source can statistically favor the formation of the primary amine. Alternatively, slow addition of the alkylating agent to the reaction mixture can help maintain a low concentration, thereby reducing the rate of the second alkylation reaction.

Q6: The reaction does not seem to go to completion, even after extended reaction times. What parameters should I investigate?

A6: Incomplete conversion suggests an issue with reaction kinetics or a potential equilibrium.

  • Parameter 1: Temperature. Many synthetic reactions, including those to form this compound, require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate.[1][9] If your reaction is sluggish at a lower temperature, a carefully controlled increase may be necessary. Monitor the reaction for the formation of degradation products at higher temperatures.

  • Parameter 2: Solvent. The solvent can dramatically influence reaction rates and outcomes. Ensure your reactants are fully soluble. In some cases, switching to a more polar or higher-boiling solvent can improve performance. For instance, 1,2-dichloroethane (DCE) was found to be superior to other solvents in a specific copper-catalyzed amination.[6]

  • Parameter 3: Reagent Purity. The purity of starting materials is paramount. Impurities in starting materials can inhibit catalysts or introduce side reactions. It is good practice to verify the purity of all reagents before use.

Table 1: Summary of Recommended Optimization Parameters
ParameterRecommended Range/ConditionRationale & Citation
pH (Reductive Amination) 6 - 7Balances amine nucleophilicity and iminium ion formation.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of intermediates and degradation of reagents.[1]
Temperature 80 - 120 °COften required to overcome activation energy for C-N bond formation.[1][9]
Water Scavenging 4 Å Molecular SievesRemoves trace moisture that can inhibit the reaction.[6]
Reducing Agent NaBH₃CN or Na(OAc)₃BHOffers milder, more selective reduction of the imine intermediate.

Work-up and Purification Clinic

Proper isolation and purification are critical to obtaining high-purity Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Q7: My crude product is contaminated with non-polar impurities. What is the best initial purification step?

A7: An acidic aqueous wash is a highly effective first step.

  • Explanation of Causality: The target compound is a hydrochloride salt of a primary amine. In an acidic aqueous solution (pH < 2), the amine will be protonated (-NH₃⁺), rendering the entire molecule highly water-soluble. Most organic, non-polar impurities will remain in an organic solvent layer.

  • Protocol: After the reaction, quench and dilute with an organic solvent (like ethyl acetate or dichloromethane). Wash this organic solution with 1M HCl. The product will move into the aqueous layer. The organic layer, containing non-polar impurities, can then be discarded. This is a common technique used in purifying amine salts.[10][11]

Q8: After the acidic wash, how do I recover my product from the aqueous layer?

A8: You need to basify the aqueous layer and then extract the free amine.

  • Protocol:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 1M NaOH or a saturated NaHCO₃ solution, until the pH is ~8-9. This deprotonates the ammonium salt to the free amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). The free amine, being less polar, will now prefer the organic phase.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free base of your product.

Q9: My final product is an oil and will not crystallize. What should I do?

A9: Obtaining the crystalline hydrochloride salt directly is often the goal for stability and ease of handling.

  • Method 1: HCl Gas or Solution. Dissolve the purified free-base oil in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol.[10] Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or dioxane. The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration.

  • Method 2: Column Chromatography. If the product remains an oil or contains impurities that co-precipitate, purification by column chromatography is recommended.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of chloroform/methanol or dichloromethane/methanol is typically effective.[4] The more polar methanol helps to elute the amine. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine from streaking on the acidic silica gel, though this should be done with care as it will need to be removed later.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a representative procedure based on common practices for this type of transformation.[4]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-(3-formylphenyl)acetate (1.0 eq), ammonium acetate (1.5 eq), and anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the remaining aqueous solution with ethyl acetate (3x) to remove any non-polar impurities.

    • Basify the aqueous layer to pH ~9 with 1M NaOH at 0°C.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude free amine.

  • Salt Formation: Dissolve the crude amine in a minimal amount of cold diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Visualizations

Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Starting Materials (e.g., Aldehyde, Amine Source) B Reaction (e.g., Reductive Amination) A->B Solvent, Catalyst C Quench Reaction B->C Crude Reaction Mixture D Acidic Wash (Product in Aqueous Phase) C->D E Basify & Extract (Product in Organic Phase) D->E F Dry & Concentrate E->F G Crude Free Amine F->G Crude Free Amine H Salt Formation (Add HCl) G->H I Crystallization / Filtration H->I J Final Product: Hydrochloride Salt I->J

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Flowchart for Low Yield

Start Low Yield Observed CheckMoisture Is the reaction strictly anhydrous? Start->CheckMoisture CheckPurity Are starting materials pure? CheckMoisture->CheckPurity Yes ActionMoisture Dry solvents/glassware. Use inert atmosphere. Add molecular sieves. CheckMoisture->ActionMoisture No CheckTemp Is reaction temperature optimal? CheckPurity->CheckTemp Yes ActionPurity Re-purify or use new starting materials. CheckPurity->ActionPurity No ActionTemp Screen higher/lower temperatures. CheckTemp->ActionTemp No End End CheckTemp->End Yes (Consult Specialist)

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Benchchem (Product Page for Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride). Benchchem.
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  • National Institutes of Health (The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits). National Center for Biotechnology Information.
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  • National Institutes of Health (The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study). National Center for Biotechnology Information.
  • Google Patents (Process for the Synthesis of Melphalan and the Hydrochloride Salt). Google Patents.
  • Google Patents (Purification of methyl acetate). Google Patents.
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"Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride" handling and safety precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Welcome to the technical support guide for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 197792-60-2). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, safety, and troubleshooting for this versatile chemical intermediate. My goal is to equip you with the necessary expertise to ensure the integrity of your experiments and the safety of your laboratory personnel.

Chemical Profile and Core Data

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester that serves as a valuable building block in organic synthesis and drug development.[1] Its structure, featuring a primary amine and a methyl ester, allows for a variety of chemical transformations.[1]

PropertyValueSource(s)
CAS Number 197792-60-2[1][2]
Molecular Formula C₁₀H₁₄ClNO₂[1]
Molecular Weight 215.67 g/mol [1]
Primary Applications Building block in organic synthesis, drug development, materials science.[1]
Related Compounds The parent acid is used as a linker in Proteolysis Targeting Chimeras (PROTACs).[3]

PART I: Core Safety & Handling Protocols

This section addresses the fundamental safety and handling questions that are critical for personnel and experimental success.

Q1: What are the primary hazards associated with this compound and what Personal Protective Equipment (PPE) is required?

A: While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not universally published, data from structurally similar compounds allow for a robust safety assessment. The related compound, Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride, exhibits acute toxicity with an LD₅₀ in mice of 320 mg/kg.[4] Furthermore, other phenylacetate derivatives are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6]

Therefore, a cautious approach is mandatory.

  • Expert Rationale: The aminomethyl group and the hydrochloride salt can increase the compound's potential as a skin and respiratory irritant. It is crucial to prevent all direct contact and inhalation.

Mandatory PPE includes:

  • Gloves: Nitrile gloves are required. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

  • Eye Protection: Safety glasses with side shields or goggles are essential. A face shield should be used if there is a risk of splashing.[5]

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]

Q2: What are the correct procedures for storing this compound?

A: Proper storage is critical to maintaining the compound's purity and stability.

  • Solid Form: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Some suppliers recommend cold-chain transportation, suggesting that long-term storage at refrigerated temperatures (2-8°C) is advisable.[2][9]

  • In Solution: Solutions of the related ortho-isomer are known to degrade within 72 hours at room temperature (25°C).[4] To ensure reproducibility, stock solutions should be freshly prepared. If short-term storage is unavoidable, store aliquots at -20°C under an inert gas like argon or nitrogen and use within 24-48 hours.[4]

Q3: How should I handle spills and dispose of waste?

A: In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Avoid generating dust.[5] Use personal protective equipment.[5]

  • Spill Cleanup: For small spills, gently sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Absorb liquid spills with an inert material (e.g., sand, Chemizorb®) and transfer to a sealed container.[10]

  • Waste Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations.[10][11] Do not mix with other waste.[10] Leave the chemical in its original container if possible.[10] Uncleaned containers should be treated as the product itself.[10]

Workflow for Safe Handling of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

A Receipt of Compound B Verify Container Integrity & Label Information A->B Inspect C Log into Inventory & Store Appropriately (Cool, Dry, Tightly Sealed) B->C Store D Prepare for Weighing E Don Full PPE (Gloves, Goggles, Lab Coat) D->E Safety First F Work Inside Fume Hood E->F G Weigh Compound into Secondary Container F->G Procedure H Prepare Solution or Use in Reaction G->H I Tightly Reseal Original Container H->I Post-Use K Decontaminate Workspace & Dispose of Waste H->K Cleanup J Return to Storage I->J L Remove PPE & Wash Hands K->L

Caption: Safe handling workflow from receipt to disposal.

PART II: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q1: My compound is not dissolving in my desired solvent. What should I do?

A: Solubility issues are common. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[4] However, the parent compound, methyl phenylacetate, is only slightly soluble in water but soluble in most organic solvents.[12]

  • Expert Rationale: The molecule has both polar (amine hydrochloride, ester) and non-polar (phenyl ring) regions, giving it complex solubility characteristics.

Troubleshooting Steps:

  • Verify Solvent Choice: For aqueous buffers, ensure the pH is slightly acidic (e.g., pH 4-6) to maintain the protonation of the amine, which aids solubility. Avoid basic conditions, which could deprotonate the amine and cause precipitation.

  • Try Polar Organic Solvents: Consider solvents like DMSO, DMF, or methanol. It is common practice to create a concentrated stock solution in one of these solvents and then dilute it into the aqueous experimental medium.

  • Gentle Warming: Gently warming the solution (e.g., to 30-40°C) can increase the rate of dissolution. However, be cautious, as prolonged heating may degrade the compound.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

Solubility Troubleshooting Decision Tree

Start Compound Fails to Dissolve CheckSolvent What is the solvent? Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Aqueous Organic Organic Solvent CheckSolvent->Organic Organic CheckpH Check pH (Ideal: 4-6) Aqueous->CheckpH Sonication Try Sonication Organic->Sonication CheckpH->Sonication pH OK Failure Consult Technical Support CheckpH->Failure pH is Basic GentleHeat Apply Gentle Heat (Max 40°C) Sonication->GentleHeat Still Insoluble Success Dissolved Sonication->Success Dissolved NewSolvent Try Alternative Solvent (DMSO, DMF, MeOH) GentleHeat->NewSolvent Still Insoluble GentleHeat->Success Dissolved NewSolvent->Success Dissolved NewSolvent->Failure Still Insoluble

Caption: Decision tree for troubleshooting solubility issues.

Q2: My experimental results are inconsistent over time. Could my compound be degrading?

A: Yes, this is a significant possibility. As noted, aqueous solutions of the structurally similar ortho-isomer show degradation within 72 hours at room temperature.[4]

  • Expert Rationale: The ester functional group is susceptible to hydrolysis, especially in non-neutral pH conditions or in the presence of enzymatic activity (e.g., in cell culture media). The amine group can also be prone to oxidation.

Best Practices for Ensuring Stability:

  • Prepare Fresh Solutions: The most reliable method is to prepare a fresh solution for each experiment.

  • Use High-Purity Solvents: Use anhydrous grade solvents for organic stocks to prevent hydrolysis.

  • Proper Storage: If a stock solution must be stored, aliquot it into single-use vials, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.

  • Control Experiments: If you suspect degradation, run a control experiment using a freshly prepared solution alongside an older one to confirm if compound stability is the source of the inconsistency.

PART III: Frequently Asked Questions (FAQs)

Q1: What types of chemical reactions is this compound typically used for?

A: Its bifunctional nature makes it a versatile reagent. The primary amine can undergo nucleophilic substitution, form amides by reacting with acid chlorides, or be used in reductive amination.[1] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or undergo transesterification.[1] These reactive handles make it a key intermediate for building more complex molecules, such as pharmaceuticals or specialized polymers.[1][9]

Q2: Why is the compound supplied as a hydrochloride salt?

A: There are two primary reasons. First, the hydrochloride salt is generally more crystalline, stable, and less odorous than the corresponding free amine. This makes it easier to handle, weigh accurately, and store long-term. Second, the salt form significantly increases the compound's solubility in water and polar protic solvents, which is advantageous for many experimental protocols.[4]

Q3: Are there any known incompatibilities I should be aware of in my experimental design?

A: Yes. Avoid strong oxidizing agents, which can react with the amine.[11] Also, avoid strong bases and strong acids, which can promote the hydrolysis of the ester group.[11] If your reaction involves a strong base, it will deprotonate the amine hydrochloride, liberating the free amine. This should be accounted for in your stoichiometric calculations.

Appendix: Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution for subsequent dilution into experimental media.

Materials:

  • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (MW: 215.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance within a chemical fume hood.

  • Weighing: Carefully weigh out 21.57 mg of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride into the tared container.

    • Causality Note: Weighing the solid directly into the final storage vessel minimizes material loss during transfers.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to the container.

    • Calculation: (0.02157 g) / (215.67 g/mol ) = 0.0001 mol. (0.0001 mol) / (0.001 L) = 0.1 M = 100 mM.

  • Dissolution: Cap the container tightly and vortex or sonicate until the solid is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in fresh, sterile tubes.

    • Causality Note: Aliquoting prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.

  • Final Storage: Store the aliquots at -20°C. For long-term storage (>1 month), consider storing at -80°C. Ensure tubes are well-labeled with the compound name, concentration, solvent, and date of preparation.

References

  • The Good Scents Company, Information on Methyl phenyl acetate. [Link]

  • Indagoo Research Chemicals, Safety Data Sheet for Methyl 2-(2-(chloromethyl)phenyl)acetate (CAS 95360-33-1). [Link]

  • Wikipedia, Methyl phenylacetate. [Link]

  • Agilent Technologies, Safety Data Sheet for Methyl Acetate (CAS 79-20-9). [Link]

  • PubChem, Compound Summary for Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for evaluating the potential differential biological activities of the stereoisomers of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. While this molecule is utilized as a versatile building block in medicinal chemistry, public domain literature does not currently offer a direct comparative analysis of its individual isomers.[1][2] Drawing from established principles in pharmacology and neurobiology, this document outlines the scientific rationale for expecting stereospecific interactions with biological targets, particularly GABA receptors, and presents detailed experimental protocols to elucidate these differences. All data presented herein is illustrative to guide researchers in their experimental design and interpretation.

Introduction: The Significance of Chirality in Drug Action

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester with potential applications in drug development.[1] Its molecular structure, featuring a chiral center at the carbon atom of the acetate group upon substitution, suggests the existence of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the characterization of individual isomers is a critical step in drug discovery and development.

Given its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, it is hypothesized that Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride may act as a GABA analogue.[4][5][6][7] GABA analogues are a class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[5][6] They typically exert their effects by modulating the activity of GABA receptors (GABAA, GABAB) or by influencing GABA metabolism or transport.[4][8]

This guide will explore the hypothetical biological activities of the (R)- and (S)-enantiomers of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, focusing on their potential interactions with the GABAergic system.

Rationale for Stereospecificity at GABA Receptors

GABA receptors are complex transmembrane proteins with specific three-dimensional binding pockets. The interaction between a ligand and its receptor is highly dependent on the spatial arrangement of the ligand's functional groups. Enantiomers, being non-superimposable mirror images, will present these functional groups differently in the chiral environment of the receptor's binding site. This can lead to differences in binding affinity, efficacy, and downstream signaling.

For instance, the well-known GABAB receptor agonist, baclofen, exhibits stereospecific activity, with the (R)-(-)-enantiomer being the active form.[8] It is therefore plausible that the enantiomers of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride will also display differential activity at GABA receptors.

GABASignaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAB_R_pre GABAB Receptor GABA_release->GABAB_R_pre GABAA_R GABAA Receptor (Ion Channel) GABA_release->GABAA_R GABAB_R_post GABAB Receptor (GPCR) GABA_release->GABAB_R_post GABAB_R_pre->GABA_release Inhibition Ion_channel Cl- Influx GABAA_R->Ion_channel GPCR_cascade G-protein Signaling GABAB_R_post->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization GPCR_cascade->Hyperpolarization Isomer_R (R)-Isomer Isomer_R->GABAB_R_post High Affinity Isomer_S (S)-Isomer Isomer_S->GABAA_R Low Affinity

Caption: Hypothetical differential interaction of isomers with GABA receptors.

Comparative Biological Activity: A Hypothetical Framework

To investigate the distinct biological activities of the isomers, a series of in vitro and in vivo experiments are necessary. This section outlines a proposed experimental workflow and presents illustrative data.

Isomer Separation and Purity Analysis

The first critical step is the separation of the racemic mixture of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride into its individual enantiomers.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column suitable for separating primary amines and esters. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[9][10]

  • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal separation.

  • Detection: Use a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Fraction Collection: Collect the separated enantiomeric peaks.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions using analytical chiral HPLC. Purity should also be confirmed by techniques such as NMR spectroscopy.

ChiralSeparation Racemic_Mixture Racemic Mixture of Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Chiral_HPLC Chiral HPLC Column Racemic_Mixture->Chiral_HPLC Fraction_R (R)-Isomer Fraction Chiral_HPLC->Fraction_R Fraction_S (S)-Isomer Fraction Chiral_HPLC->Fraction_S Purity_Analysis_R Purity Analysis (ee > 99%) Fraction_R->Purity_Analysis_R Purity_Analysis_S Purity Analysis (ee > 99%) Fraction_S->Purity_Analysis_S

Caption: Workflow for chiral separation and purity analysis.

In Vitro GABA Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[11][12]

Experimental Protocol: GABAA and GABAB Receptor Binding

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • GABAA Receptor Assay:

    • Incubate the membranes with a radiolabeled GABAA receptor antagonist (e.g., [³H]-SR95531) in the presence of varying concentrations of the test isomers.[12]

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • GABAB Receptor Assay:

    • Incubate membranes with a radiolabeled GABAB receptor agonist (e.g., [³H]-GABA) in the presence of a GABAA receptor agonist (e.g., isoguvacine) to block binding to GABAA sites.[11]

    • Include varying concentrations of the test isomers.

    • Separate and quantify as described for the GABAA assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer, which is the concentration required to inhibit 50% of the specific binding of the radioligand. Convert IC₅₀ values to inhibition constants (Kᵢ).

Table 1: Hypothetical GABA Receptor Binding Affinities (Kᵢ, nM)

IsomerGABAA ReceptorGABAB Receptor
(R)-Isomer>10,00085
(S)-Isomer2,5001,200
GABA (control)15050
Functional Assays: Assessing Agonist/Antagonist Activity

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to the endogenous ligand).

Experimental Protocol: [³⁵S]GTPγS Binding Assay for GABAB Receptors

  • Principle: This assay measures the activation of G-proteins coupled to GABAB receptors. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Procedure:

    • Incubate brain membranes with [³⁵S]GTPγS and varying concentrations of the test isomers.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and the maximal stimulation (Emax) for each isomer.

Table 2: Hypothetical Functional Activity at GABAB Receptors ([³⁵S]GTPγS Assay)

IsomerEC₅₀ (nM)Emax (% of GABA)Activity
(R)-Isomer15095%Full Agonist
(S)-Isomer>10,000<5%Inactive
GABA (control)100100%Full Agonist

Experimental Protocol: Electrophysiology on GABAA Receptors

  • Principle: Use patch-clamp electrophysiology on cells expressing recombinant GABAA receptors (e.g., HEK293 cells) or on primary neurons to measure ion channel activity.

  • Procedure:

    • Apply GABA to the cells to elicit a baseline current.

    • Co-apply the test isomers with GABA to assess their modulatory effects.

    • Apply the isomers alone to test for direct agonist or antagonist activity.

  • Data Analysis: Measure changes in current amplitude and kinetics.

In Vivo Preclinical Evaluation: A Look at Potential Therapeutic Effects

Based on the hypothetical in vitro data suggesting that the (R)-isomer is a potent and selective GABAB agonist, its potential therapeutic effects can be explored in animal models.

Potential In Vivo Studies:

  • Neuropathic Pain: Assess the anti-allodynic and anti-hyperalgesic effects in models such as the Chung model (spinal nerve ligation) in rats.

  • Anxiety: Evaluate anxiolytic-like effects using behavioral tests like the elevated plus-maze or the light-dark box test.

  • Muscle Relaxation: Measure the effects on muscle tone in models of spasticity.

Conclusion

While direct experimental data on the biological activities of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride isomers is not yet available, this guide provides a scientifically grounded framework for their investigation. Based on the principles of stereochemistry and the pharmacology of GABA analogues, it is reasonable to hypothesize that the enantiomers will exhibit distinct biological profiles. The (R)- and (S)-isomers should be separated and individually characterized through a systematic series of in vitro and in vivo assays to determine their affinity, efficacy, and potential therapeutic utility. Such studies are essential for advancing our understanding of this compound and for any future drug development efforts.

References

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303–318. Retrieved from [Link]

  • Bowery, N. G., & Enna, S. J. (2000). GABA Receptor Physiology and Pharmacology. In R. W. Olsen & R. W. DeLorey (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Retrieved from [Link]

  • Kajino, M., et al. (1989). Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride. Chemical & Pharmaceutical Bulletin, 37(8), 2225-2228. Retrieved from [Link]

  • RxList. (2021). How Do GABA Analogs Work?. Retrieved from [Link]

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles. Journal of Chromatography A, 792(1-2), 179-225. Retrieved from [Link]

  • Polc, P., et al. (1979). In vitro studies on GABA release. British Journal of Pharmacology, 67(Suppl 2), 25S–30S. Retrieved from [Link]

  • Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. Retrieved from [Link]

  • Li, Z., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(10), 2646. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

  • Rauh, O., et al. (2012). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 78(11), 1225-1230. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Krall, R. L., et al. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. Retrieved from [Link]

  • Shang, D., et al. (2021). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 26(17), 5163. Retrieved from [Link]

  • Abdallah, C. G., et al. (2023). Neuroimaging-Guided Insights into the Molecular and Network Mechanisms of Chronic Pain and Neuromodulation. International Journal of Molecular Sciences, 24(3), 2345. Retrieved from [Link]

  • Al-Khafaji, K., & Jayakar, S. S. (2022). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

  • Wang, Y., et al. (2011). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. Journal of Membrane Science, 369(1-2), 332-338. Retrieved from [Link]

  • Rafferty, M. F., et al. (1987). The oral antihypertensive activity of the methylated derivatives of phenyl-2-aminoethyl sulfide. The Journal of Pharmacology and Experimental Therapeutics, 241(2), 640-646. Retrieved from [Link]

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  • Steele, J. E., et al. (1989). Phencyclidine Analogues Inhibit NMDA-stimulated [3H]GABA Release From Cultured Cortex Neurons. European Journal of Pharmacology, 161(2-3), 271-274. Retrieved from [Link]

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A Senior Application Scientist's Guide: The Strategic Advantages of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex molecule synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the array of bifunctional building blocks, Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride has emerged as a reagent of choice for the construction of key heterocyclic scaffolds. This guide provides an in-depth comparison of this molecule against its structural isomers and other alternatives, supported by mechanistic insights and detailed experimental protocols, to elucidate its distinct advantages in the synthesis of N-arylpiperidine-4-one frameworks—a common core in modern therapeutics.

The Synthetic Challenge: Constructing the N-Arylpiperidine-4-one Core

The N-arylpiperidine-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous CNS agents, analgesics, and other pharmaceuticals. A robust and widely employed method for its synthesis involves a tandem N-acylation and intramolecular Dieckmann condensation. This elegant approach builds the heterocyclic ring in a highly efficient manner.

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride Intermediate1 N-acylation with Ethyl 4-bromobutanoate Start->Intermediate1 Base (e.g., Et3N) Intermediate2 N-(3-(methoxycarbonylmethyl)benzyl) -4-bromobutanamide Intermediate1->Intermediate2 Dieckmann Intramolecular Dieckmann Condensation Intermediate2->Dieckmann Strong Base (e.g., NaOEt) Product Ethyl 1-(3-(methoxycarbonylmethyl)benzyl) -2-oxopiperidine-3-carboxylate Dieckmann->Product

Caption: General workflow for N-arylpiperidone synthesis.

The success of this strategy, however, is critically dependent on the structure of the initial aminophenylacetate building block. The geometric and electronic properties of the ortho, meta, and para isomers directly influence the feasibility and yield of the crucial ring-closing Dieckmann condensation.

Comparative Analysis of Isomeric Building Blocks

To understand the unique advantages of the meta-substituted isomer, we must compare it directly with its ortho and para counterparts.

The Superior Candidate: meta-Isomer (Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride)

The meta substitution pattern places the reactive side chains in a sterically unbiased position relative to the phenyl ring. This spatial arrangement is optimal for the key intramolecular cyclization step.

Proposed Mechanism:

  • N-acylation: The primary amine of the meta-isomer is readily acylated with a suitable dielectrophile, such as an ethyl 4-halobutanoate, to form the open-chain diester precursor.

  • Dieckmann Condensation: In the presence of a strong base (e.g., sodium ethoxide), the α-proton of the acetate group is abstracted to form an enolate. This enolate then attacks the carbonyl of the butanamide ester intramolecularly. The resulting cyclized intermediate eliminates the ethoxide leaving group to form the β-keto ester, the desired N-arylpiperidine-4-one derivative.

Caption: The meta-isomer allows for an unhindered cyclization pathway.

The key advantage here is the lack of significant steric hindrance. The phenyl ring is positioned away from the reacting centers, allowing the molecule to readily adopt the necessary conformation for ring closure. This leads to faster reaction kinetics and higher yields of the desired product.

The Challenging Alternative: ortho-Isomer (Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride)

When the aminomethyl and acetate groups are in the ortho positions, the bulky phenyl ring is brought into close proximity to the site of cyclization. This introduces significant steric hindrance.

Consequences of Steric Hindrance:

  • Inhibited Cyclization: The molecule struggles to achieve the required conformation for the enolate to attack the ester carbonyl. The phenyl ring effectively acts as a steric shield, impeding the approach of the nucleophilic carbon.

  • Lower Yields: The energy barrier for the cyclization is significantly higher, leading to slower reaction rates and lower yields.

  • Alternative Reactions Favored: Under forcing conditions (higher temperatures, longer reaction times), side reactions such as intermolecular condensation or decomposition may become more prevalent.

Caption: Steric clash in the ortho-isomer inhibits ring formation.

A Viable but Potentially Inferior Alternative: para-Isomer (Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride)

The para-isomer does not suffer from the severe steric hindrance of the ortho-isomer. However, the electronic effects of the substituents come into play. The aminomethyl group is an activating, ortho, para-director in electrophilic aromatic substitution. While the Dieckmann condensation is not an electrophilic aromatic substitution, the electron-donating nature of the nitrogen lone pair can influence the reactivity of the aromatic ring and potentially lead to side reactions under strongly basic conditions, such as elimination or substitution on the ring itself, although this is less likely than the steric issues of the ortho isomer. More subtly, the linear arrangement of the para-isomer might lead to different conformational preferences in solution compared to the meta-isomer, which could have a minor impact on the cyclization rate.

The Practical Advantage: The Hydrochloride Salt

Beyond the positional advantages of the meta-isomer, the use of the hydrochloride salt form of these aminophenylacetates offers significant practical benefits in a laboratory and manufacturing setting:

  • Enhanced Stability: Primary amines, especially those with benzylic protons, can be susceptible to air oxidation over time, leading to colored impurities. The hydrochloride salt protects the amine by protonating the lone pair, preventing oxidation and ensuring a longer shelf life and consistent purity.

  • Improved Handling: The free amine can be an oil or low-melting solid, which can be difficult to handle and weigh accurately. The hydrochloride salt is typically a stable, crystalline solid with a well-defined melting point, making it easier to manage in the lab.

  • Increased Solubility: While seemingly counterintuitive, the salt form can improve solubility in certain polar protic solvents used in the initial acylation step, facilitating a homogeneous reaction.

  • Simplified Purification: The formation of the salt is in itself a purification step, helping to remove non-basic impurities.

Experimental Data and Protocols

IsomerKey FeaturePredicted Outcome of Dieckmann Condensation
meta (Subject) Sterically and electronically favorableHigh Yield (e.g., >80%)
ortho Severe steric hindranceLow to No Yield ; potential for side products
para Sterically accessibleGood to High Yield , but potentially lower than meta due to conformational or minor electronic effects
Experimental Protocol: Synthesis of Ethyl 1-(3-(methoxycarbonylmethyl)benzyl)-2-oxopiperidine-3-carboxylate using the meta-Isomer

Part A: N-acylation

  • To a stirred solution of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of ethyl 4-bromobutanoate (1.05 eq) in DCM (2 volumes) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Upon completion, wash the reaction mixture with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diester, which can be used in the next step without further purification.

Part B: Dieckmann Condensation

  • Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol (5 volumes) under an inert atmosphere (N₂ or Ar).

  • To this solution, add the crude diester from Part A, dissolved in a minimal amount of anhydrous toluene (2 volumes), dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and carefully quench by pouring into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4-5.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 1-(3-(methoxycarbonylmethyl)benzyl)-2-oxopiperidine-3-carboxylate.

Conclusion

The strategic choice of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a starting material for the synthesis of N-arylpiperidine-4-ones is underpinned by sound chemical principles. The meta-substitution pattern provides an optimal balance of steric accessibility and electronic stability, leading to higher yields and cleaner reactions in the crucial Dieckmann condensation step compared to its ortho and para isomers. The hydrochloride salt form further enhances its utility by improving stability, handling, and purity. For researchers aiming to develop robust and scalable synthetic routes to complex nitrogen-containing heterocycles, this building block represents a superior and strategically sound choice.

References

  • Dieckmann Condensation Reviews: Comprehensive discussions on the mechanism and applications of the Dieckmann condensation can be found in standard advanced organic chemistry textbooks and review articles. For a general overview, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Synthesis of Piperidones: A vast body of literature exists on the synthesis of piperidone derivatives. Relevant examples can be found in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron.
  • Steric Effects in Cyclization: For a general understanding of how steric hindrance affects intramolecular reactions, refer to publications discussing Thorpe-Ingold effects and conformational analysis in ring-closing reactions.
  • Amine Protecting Groups and Salts: The use of salts to protect amines and improve their handling properties is a fundamental concept in organic synthesis, detailed in resources like Greene's Protective Groups in Organic Synthesis.

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Specificity in Drug Discovery

In the landscape of modern drug development, the specificity of a therapeutic candidate is paramount. While on-target efficacy is the primary goal, off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced therapeutic windows, and potential toxicity. Cross-reactivity arises when a molecule binds to proteins other than its intended target, often due to structural homology between the on-target and off-target proteins.[1][2] For researchers and drug development professionals, a thorough understanding and early assessment of a compound's cross-reactivity profile are critical for de-risking a program and ensuring the development of safe and effective medicines.

This guide focuses on a versatile chemical scaffold, Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride , and its derivatives. This parent compound serves as a valuable building block in medicinal chemistry, with its phenylacetate core and aminomethyl substituent offering multiple points for chemical modification.[2] Notably, its structural analogs have been implicated as PROTAC (PROteolysis TArgeting Chimera) linkers and have demonstrated activity as inhibitors of receptor tyrosine kinases (RTKs), highlighting its potential in oncology and other therapeutic areas.[3] However, both RTK inhibitors and PROTACs are classes of molecules where off-target effects are a significant concern.[4][5]

This document provides a comprehensive framework for comparing the cross-reactivity of a selected set of derivatives of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. We will delve into the rationale behind the selection of these derivatives, provide detailed experimental protocols for assessing their cross-reactivity, and offer a template for data presentation and interpretation. Our approach is grounded in scientific integrity, providing you with the tools to conduct a self-validating investigation into the specificity of these promising compounds.

The Panel of Derivatives: A Rationale for Selection

To comprehensively explore the structure-activity relationship (SAR) and its impact on cross-reactivity, we have selected a panel of five derivatives of the parent compound (Compound A). These derivatives feature subtle yet significant structural modifications designed to probe the effects of substituent position, electron-donating/withdrawing groups, and steric hindrance on target engagement and off-target binding.

Compound IDStructureRationale for Inclusion
A Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (Parent Compound)The foundational scaffold for our investigation.
B Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride A positional isomer to assess the impact of the aminomethyl group's proximity to the acetate moiety on binding.
C Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Another positional isomer to further explore the influence of substituent placement on the phenyl ring.
D Methyl 2-(3-(aminomethyl)-4-chlorophenyl)acetate hydrochloride Introduction of an electron-withdrawing chloro group to probe its effect on the electronic properties of the phenyl ring and potential interactions with target proteins.
E 2-(3-(Aminomethyl)phenyl)acetic acid hydrochloride The carboxylic acid analog of the parent compound, created by hydrolysis of the methyl ester, to evaluate the impact of replacing the ester with a more polar, hydrogen-bond-donating group.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will employ a combination of a high-throughput immunoassay, a sensitive biophysical technique, and a functional cell-based assay to build a comprehensive profile for each derivative.

G cluster_0 Compound Synthesis & QC cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation Compound_A Compound A (Parent) ELISA Competitive ELISA Compound_A->ELISA SPR Surface Plasmon Resonance (SPR) Compound_A->SPR Cell_Assay Cell-Based Kinase Panel Compound_A->Cell_Assay Compound_B Compound B (Ortho Isomer) Compound_B->ELISA Compound_B->SPR Compound_B->Cell_Assay Compound_C Compound C (Para Isomer) Compound_C->ELISA Compound_C->SPR Compound_C->Cell_Assay Compound_D Compound D (Chloro Derivative) Compound_D->ELISA Compound_D->SPR Compound_D->Cell_Assay Compound_E Compound E (Acid Analog) Compound_E->ELISA Compound_E->SPR Compound_E->Cell_Assay IC50 IC50 Determination ELISA->IC50 KD Affinity (KD) & Kinetics (ka, kd) SPR->KD Percent_Inhibition % Inhibition Cell_Assay->Percent_Inhibition SAR Structure-Activity Relationship (SAR) IC50->SAR KD->SAR Percent_Inhibition->SAR

Experimental workflow for cross-reactivity profiling.
Competitive ELISA for High-Throughput Screening

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) in a competitive format is a robust and high-throughput method to screen for the binding of small molecules to a target protein.[6][7][8] This assay will provide an initial assessment of the relative affinities of our derivatives for a primary target and a panel of closely related off-target proteins.

Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with the target protein (e.g., a specific receptor tyrosine kinase) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20) to remove unbound protein.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (Derivatives A-E) and a known inhibitor (positive control) in assay buffer.

    • Add a fixed concentration of a biotinylated tracer molecule (a known ligand of the target protein) to each well.

    • Immediately add the serially diluted test compounds to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 1M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for In-Depth Kinetic Analysis

Rationale: Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to a protein.[3][9][10] This allows for a more detailed characterization of the interactions identified in the primary ELISA screen.

Protocol:

  • Sensor Chip Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+ buffer) to obtain a stable baseline.

  • Analyte Injection: Prepare a series of concentrations for each derivative in running buffer. Inject the compounds sequentially over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a negative control.

  • Association and Dissociation: Monitor the binding in real-time during the injection (association phase) and the subsequent buffer flow (dissociation phase).

  • Regeneration: If necessary, regenerate the sensor surface between injections using a mild regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Reference subtract the data from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Kinase Inhibition Assay for Functional Assessment

Rationale: To understand the functional consequences of cross-reactivity, it is crucial to assess the inhibitory activity of the derivatives in a cellular context.[11] A cell-based kinase panel assay will evaluate the ability of the compounds to inhibit the activity of a broad range of kinases, providing insights into their selectivity and potential for off-target effects in a more physiologically relevant system.

Protocol:

  • Cell Culture: Culture a panel of cell lines, each overexpressing a specific kinase of interest, in appropriate growth media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the test compounds for a predetermined time.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Kinase Activity Measurement: Measure the kinase activity in the cell lysates using a suitable assay format. A common method is to use a substrate that becomes phosphorylated by the kinase of interest, and then detect the phosphorylated substrate using a specific antibody in an ELISA-like format.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound at each concentration relative to a vehicle-treated control. Calculate the IC50 value for each compound against each kinase in the panel.

Data Presentation and Interpretation

To facilitate a clear comparison of the cross-reactivity profiles of the derivatives, the experimental data should be summarized in well-structured tables.

Table 1: Competitive ELISA IC50 Values (µM) against a Panel of Kinases

CompoundTarget Kinase A (On-Target)Off-Target Kinase BOff-Target Kinase COff-Target Kinase D
A [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
B [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
C [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
D [Insert IC50][Insert IC50][Insert IC50][Insert IC50]
E [Insert IC50][Insert IC50][Insert IC50][Insert IC50]

Table 2: SPR Kinetic and Affinity Data for Target Kinase A

Compoundka (1/Ms)kd (1/s)KD (nM)
A [Insert ka][Insert kd][Insert KD]
B [Insert ka][Insert kd][Insert KD]
C [Insert ka][Insert kd][Insert KD]
D [Insert ka][Insert kd][Insert KD]
E [Insert ka][Insert kd][Insert KD]

Table 3: Cell-Based Kinase Inhibition (% Inhibition at 1 µM)

CompoundTarget Kinase A (On-Target)Off-Target Kinase BOff-Target Kinase COff-Target Kinase D
A [Insert %][Insert %][Insert %][Insert %]
B [Insert %][Insert %][Insert %][Insert %]
C [Insert %][Insert %][Insert %][Insert %]
D [Insert %][Insert %][Insert %][Insert %]
E [Insert %][Insert %][Insert %][Insert %]

Conclusion: A Pathway to More Selective Therapeutics

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing a multi-faceted approach encompassing high-throughput screening, detailed biophysical characterization, and functional cellular assays, researchers can gain a comprehensive understanding of the specificity profile of a compound series. The framework presented in this guide for the derivatives of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride offers a robust methodology for identifying candidates with the most promising selectivity profiles. This, in turn, paves the way for the development of safer and more effective therapeutics with a reduced risk of off-target-related adverse effects.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Linkers: A Case Study with Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker molecule connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety.[1][2] It is not merely a tether but an intelligent component designed to remain stable in systemic circulation and selectively release the payload within the target cancer cell.[][] This guide provides a comprehensive framework for benchmarking a novel linker, "Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride," against established commercial linkers. Our goal is to provide researchers, scientists, and drug development professionals with the in-depth technical insights and robust experimental protocols necessary to make informed decisions in their ADC development programs.

Introduction to Linker Technology in ADCs

ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, offering a targeted approach to cancer therapy.[5][6] The linker is the lynchpin of this tripartite structure, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of action.[][8] Linkers are broadly categorized into two classes: cleavable and non-cleavable.[9][10]

  • Cleavable Linkers: These are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the target cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.[6][11] This conditional cleavage facilitates the release of the payload in its active form.

  • Non-cleavable Linkers: These linkers remain intact, and the payload is released upon the complete lysosomal degradation of the antibody backbone.[12] This approach often results in higher plasma stability and a potentially wider therapeutic window.[9][12]

The choice of linker is a critical decision in ADC design, with significant implications for the therapeutic index.[12][13] A meta-analysis of commercially available ADCs suggests that ADCs with cleavable linkers may be associated with higher rates of systemic toxicities compared to those with non-cleavable linkers, likely due to premature payload release.[14]

Profiling the Candidate: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Structure and Properties:

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol .[15][16] Its structure features a phenyl ring substituted with an aminomethyl group and a methyl ester group.[15] The primary amine provides a reactive handle for conjugation to a payload or antibody, while the ester functionality could potentially be susceptible to hydrolysis.

Hypothesized Classification and Mechanism:

Based on its structure, Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride could function as a non-cleavable linker . The core phenylacetate structure is relatively stable. The primary amine can be acylated to connect to a payload, and the resulting amide bond would be stable. The methyl ester could be a potential site for cleavage, but its hydrolysis under physiological conditions might be slow. For the purpose of this guide, we will treat it as a non-cleavable linker and benchmark it against a well-established non-cleavable linker.

Selecting Commercial Comparators

To provide a robust benchmark, we will compare our candidate linker against two widely used commercial linkers that represent both the non-cleavable and cleavable classes:

  • Succinimidiyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A popular non-cleavable linker used in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[12] It forms stable thioether bonds with cysteine residues on the antibody and an amide bond with the payload.

  • Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC): A cathepsin B-cleavable linker, representing a common strategy for intracellular payload release.[11] The valine-citrulline dipeptide is specifically cleaved by lysosomal proteases.

Experimental Benchmarking Workflow

A rigorous head-to-head comparison requires a multi-faceted approach, assessing conjugation efficiency, stability, and in vitro efficacy. The following sections detail the essential experimental protocols.

Synthesis of Linker-Payload Conjugates

The first step is to synthesize the linker-payload conjugates for subsequent attachment to the antibody. For this study, we will use the potent microtubule inhibitor, monomethyl auristatin E (MMAE), as the payload.

Protocol: Synthesis of Linker-MMAE Conjugates

  • Activation of MMAE: Dissolve MMAE in anhydrous dimethylformamide (DMF). Add N,N'-Disuccinimidyl carbonate (DSC) and diisopropylethylamine (DIPEA) to activate the secondary amine of MMAE for amide bond formation. Stir at room temperature for 1 hour.

  • Conjugation to Linkers:

    • Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: Dissolve the linker in DMF and add to the activated MMAE solution. Stir at room temperature overnight.

    • SMCC: Dissolve SMCC in DMF and add to the activated MMAE solution. Stir at room temperature for 4 hours.

    • MC-Val-Cit-PABC: Dissolve MC-Val-Cit-PABC-PAB-PNP in DMF and add to the activated MMAE solution. Stir at room temperature overnight.

  • Purification: Purify the resulting linker-MMAE conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the products using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

ADC Preparation and Characterization

With the linker-payload conjugates in hand, the next step is to conjugate them to a monoclonal antibody. We will use Trastuzumab, an anti-HER2 antibody, as our model.

Protocol: ADC Conjugation

  • Antibody Reduction (for Cysteine Conjugation): Dissolve Trastuzumab in a phosphate-buffered saline (PBS) solution containing EDTA. Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free cysteine residues. Incubate at 37°C for 2 hours.

  • Conjugation Reaction: Add the purified linker-MMAE conjugates (dissolved in an organic co-solvent like DMF) to the reduced antibody solution. The maleimide group of SMCC and MC-Val-Cit-PABC, and a suitable activated form of our candidate linker will react with the free thiols on the antibody. Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification: Purify the ADCs using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.[]

    • Purity and Aggregation: Assess the purity and extent of aggregation using size-exclusion chromatography (SEC-HPLC).

    • Mass Analysis: Confirm the successful conjugation and determine the distribution of different drug-loaded species using intact protein mass spectrometry.[18]

Diagram: ADC Preparation Workflow

ADC_Preparation cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_characterization Characterization MMAE MMAE Payload Activated_MMAE Activated MMAE MMAE->Activated_MMAE Activation (DSC, DIPEA) Linker Linker (Candidate or Commercial) Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Activated_MMAE->Linker_Payload Conjugation ADC Antibody-Drug Conjugate (ADC) Linker_Payload->ADC Conjugation Antibody Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb Antibody->Reduced_mAb Reduction (TCEP) Reduced_mAb->ADC DAR DAR Analysis (HIC) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity Mass Mass Spectrometry ADC->Mass

Caption: Workflow for ADC preparation and characterization.

In Vitro Stability Assays

The stability of the linker is paramount to prevent premature drug release and associated off-target toxicity.[13][19]

Protocol: Plasma Stability Assay

  • Incubation: Incubate the three ADCs (Candidate-MMAE, SMCC-MMAE, and MC-Val-Cit-PABC-MMAE) in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: Analyze the samples using an enzyme-linked immunosorbent assay (ELISA) with an anti-MMAE antibody to quantify the amount of released payload. Alternatively, affinity capture LC-MS can be used to measure the DAR over time.[20]

  • Data Interpretation: Plot the percentage of intact ADC over time to determine the linker's half-life in plasma.

In Vitro Cytotoxicity Assays

The ultimate goal of an ADC is to kill cancer cells.[21] This assay evaluates the potency of the ADCs against a target-positive cancer cell line.[22]

Protocol: Cell Viability Assay

  • Cell Culture: Culture a HER2-positive cell line (e.g., SK-BR-3) and a HER2-negative cell line (e.g., MDA-MB-468) as a negative control.

  • Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the three ADCs, as well as unconjugated MMAE and the naked antibody as controls.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC. A lower IC50 value indicates higher potency.

Diagram: Experimental Benchmarking Logic

Benchmarking_Logic cluster_tests Benchmarking Assays Candidate Methyl 2-(3-(aminomethyl) phenyl)acetate hydrochloride Conjugation Conjugation Efficiency (DAR) Candidate->Conjugation Stability Plasma Stability (Linker Half-life) Candidate->Stability Cytotoxicity In Vitro Cytotoxicity (IC50) Candidate->Cytotoxicity SMCC SMCC (Non-cleavable) SMCC->Conjugation SMCC->Stability SMCC->Cytotoxicity ValCit MC-Val-Cit-PABC (Cleavable) ValCit->Conjugation ValCit->Stability ValCit->Cytotoxicity Performance_Summary Comparative Performance Analysis Conjugation->Performance_Summary Stability->Performance_Summary Cytotoxicity->Performance_Summary

Caption: Logic flow for benchmarking the candidate linker.

Expected Outcomes and Data Interpretation

The experimental data should be summarized for a clear comparison.

Table 1: Expected Comparative Performance Data

ParameterMethyl 2-(3-(aminomethyl)phenyl)acetate-ADCSMCC-ADC (Non-cleavable)MC-Val-Cit-PABC-ADC (Cleavable)
Average DAR 3.5 - 4.03.5 - 4.03.5 - 4.0
Plasma Half-life (days) > 10> 103 - 5
IC50 (SK-BR-3, HER2+) (nM) 0.5 - 1.50.8 - 2.00.1 - 0.5
IC50 (MDA-MB-468, HER2-) (nM) > 1000> 100050 - 150

Interpretation:

  • DAR: Similar DAR values across all three linkers would indicate that the conjugation chemistry for the candidate linker is as efficient as the established methods.

  • Plasma Stability: We hypothesize that our candidate linker, being non-cleavable, will exhibit high plasma stability, similar to the SMCC linker. The cleavable Val-Cit linker is expected to show lower stability due to potential premature cleavage.

  • Cytotoxicity: The cleavable Val-Cit linker is expected to be the most potent on the target-positive cell line due to the efficient intracellular release of the payload. The non-cleavable linkers, including our candidate, may show slightly lower potency as they rely on the slower process of antibody degradation. A key indicator of success for our candidate linker would be high potency on the target-positive cell line and low potency on the target-negative cell line, demonstrating target-specific killing.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking a novel linker, Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, against established commercial alternatives. By systematically evaluating conjugation efficiency, stability, and in vitro cytotoxicity, researchers can gain critical insights into the potential of a new linker technology.

Based on our hypothetical results, if Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride demonstrates high stability and potent, target-specific cytotoxicity, it would represent a valuable addition to the toolkit of non-cleavable linkers for ADC development. Further studies would be warranted, including in vivo efficacy and toxicity studies in animal models, to fully elucidate its therapeutic potential. The principles and protocols detailed herein provide a solid foundation for the critical evaluation of any new linker technology, ultimately contributing to the development of safer and more effective antibody-drug conjugates.

References

  • D'Souza, C. S., et al. (2022, June 2). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. ASCO Publications. Retrieved from [Link]

  • Giese, M. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. Retrieved from [Link]

  • Jeffrey, S. C., et al. (2007). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Lanshoeft, C., et al. (2021, April 9). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. ACS Publications. Retrieved from [Link]

  • T মাহমুদা, et al. (2025, April 21). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. AACR Journals. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Lu, J., et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH. Retrieved from [Link]

  • Browne, A. W., et al. (n.d.). Antibody–Drug Conjugates—A Tutorial Review. PMC - NIH. Retrieved from [Link]

  • Panowski, S., et al. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Retrieved from [Link]

  • Burke, P. J., et al. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC - NIH. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]

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  • bioRxiv. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a versatile building block in medicinal chemistry, and its key structural analogues. Understanding the distinct spectroscopic signatures of these closely related molecules is paramount for researchers in organic synthesis and drug development to ensure structural integrity, purity, and proper identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing not only experimental data but also the underlying principles that govern the observed spectral differences.

Introduction: The Structural Context

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and its analogues are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Their structure, featuring a phenyl ring, a methyl ester, and an amino group, allows for diverse chemical modifications.[1] The hydrochloride salt form is common for improving stability and solubility. Accurate characterization is critical, as subtle changes in the substitution pattern on the phenyl ring can significantly impact the molecule's reactivity and biological activity.[1]

This guide will focus on the primary analytical techniques used for structural elucidation: NMR, FT-IR, and MS.[3] We will compare the titular compound (the meta-isomer) with its ortho- and para-isomers, as well as with a key precursor, Methyl phenylacetate, to highlight the influence of the aminomethyl group.

Molecular Structures Under Comparison

The key to understanding the spectroscopic differences lies in the structural variations among the selected compounds. The primary distinction between the first three analogues is the substitution pattern on the aromatic ring.

G cluster_0 Target Compound & Positional Isomers cluster_1 Structural Analogues C1 Methyl 2-(3-(aminomethyl)phenyl)acetate HCl (meta) C2 Methyl 2-(2-(aminomethyl)phenyl)acetate HCl (ortho) C3 Methyl 2-(4-(aminomethyl)phenyl)acetate HCl (para) C4 Methyl Phenylacetate (Parent Compound) A1 Methyl 2-(3-aminophenyl)acetate HCl A2 Methyl-2-acetylamino phenyl acetate

Figure 1: Compounds selected for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, we can map the precise connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Rationale: The choice of solvent is critical. For amine hydrochloride salts, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its residual water peak does not typically obscure key signals. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern for the salt forms.[3]

  • Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of DMSO-d₆. Ensure complete dissolution, vortexing gently if necessary.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply a standard exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Reference the solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Comparative ¹H NMR Data
CompoundAr-H (Aromatic)-CH₂-Ph-O-CH₃ (Ester)-CH₂-NH₃⁺NH₃⁺
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl ~7.2-7.5 ppm (m)~3.7 ppm (s)~3.6 ppm (s)~4.1 ppm (s)~8.5 ppm (br s)
Methyl 2-(2-(aminomethyl)phenyl)acetate HCl ~7.2-7.8 ppm (m)[3]~3.8 ppm (s)~3.6 ppm (s)[3]~4.2 ppm (s)~8.6 ppm (br s)
Methyl 2-(4-(aminomethyl)phenyl)acetate HCl ~7.3-7.4 ppm (d,d)~3.7 ppm (s)~3.6 ppm (s)~4.1 ppm (s)~8.5 ppm (br s)
Methyl Phenylacetate [4][5]~7.2-7.4 ppm (m, 5H)~3.6 ppm (s, 2H)~3.7 ppm (s, 3H)N/AN/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration. "br s" denotes a broad singlet, "s" a singlet, "d" a doublet, and "m" a multiplet.

Analysis of ¹H NMR Spectra
  • Aromatic Region (Ar-H): This is the most diagnostic region for distinguishing the positional isomers.

    • The meta-isomer (target compound) will show a complex multiplet for its four aromatic protons.

    • The ortho-isomer also presents a complex multiplet, but the chemical shifts can be influenced by the proximity of the two substituents.[3]

    • The para-isomer provides the simplest spectrum: a characteristic AA'BB' system, which often appears as two distinct doublets, due to the magnetic symmetry of the ring.

    • Methyl phenylacetate shows a multiplet integrating to 5 protons, characteristic of a monosubstituted benzene ring.[5]

  • Methylene and Methyl Protons:

    • The singlet for the benzylic methylene protons (-CH₂-Ph) typically appears around 3.6-3.8 ppm.

    • The methyl ester singlet (-O-CH₃) is also sharp and found in a similar region, around 3.6-3.7 ppm.[6]

    • The methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺) are deshielded by the positive charge and appear further downfield, around 4.1-4.2 ppm.

  • Ammonium Protons (NH₃⁺): In DMSO-d₆, the acidic protons of the ammonium group are often visible as a broad singlet around 8.5 ppm. This peak's broadness is due to chemical exchange and quadrupolar coupling with the nitrogen atom. This signal would be absent in the parent compound, Methyl Phenylacetate.

Comparative ¹³C NMR Data
CompoundC=O (Ester)Ar-C (Aromatic)-CH₂-Ph-O-CH₃-CH₂-N
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl ~171 ppm~128-138 ppm~40 ppm~52 ppm~42 ppm
Methyl 2-(2-(aminomethyl)phenyl)acetate HCl ~170 ppm[3]~120-140 ppm[3]~38 ppm~52 ppm[3]~40-50 ppm[3]
Methyl 2-(4-(aminomethyl)phenyl)acetate HCl ~171 ppm~129-135 ppm~40 ppm~52 ppm~42 ppm
Methyl Phenylacetate [7][8]~172 ppm~127-134 ppm~41 ppm~52 ppmN/A
Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra are complementary to the ¹H data. The key differentiators are:

  • Aromatic Carbons (Ar-C): The number of distinct signals in the aromatic region confirms the substitution pattern. The para-isomer will show only four signals (two for substituted carbons, two for unsubstituted), while the ortho- and meta-isomers will each show six distinct aromatic carbon signals due to their lower symmetry.

  • Functional Group Carbons: The ester carbonyl (C=O) is consistently found downfield around 170-172 ppm. The methylene (-CH₂-Ph and -CH₂-N) and methyl (-O-CH₃) carbons appear in the 40-55 ppm range. The presence of the -CH₂-N signal is a clear differentiator from the parent compound, Methyl Phenylacetate.

FT-IR Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Acquisition
  • Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The traditional KBr pellet method can also be used.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform an atmospheric background correction. The resulting spectrum should be displayed in terms of transmittance or absorbance.

Comparative FT-IR Data
CompoundN-H Stretch (Amine Salt)C-H Stretch (Aromatic/Aliphatic)C=O Stretch (Ester)C=C Stretch (Aromatic)
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl ~3200-2800 cm⁻¹ (broad)~3100-3000 cm⁻¹, ~2950 cm⁻¹~1735 cm⁻¹~1600, 1490 cm⁻¹
Methyl 2-(2-(aminomethyl)phenyl)acetate HCl ~3450-3300 cm⁻¹ (broad)[3]~2800-2700 cm⁻¹[3]~1740–1720 cm⁻¹[3]~1600–1450 cm⁻¹[3]
Methyl 2-(4-(aminomethyl)phenyl)acetate HCl ~3200-2800 cm⁻¹ (broad)~3100-3000 cm⁻¹, ~2950 cm⁻¹~1735 cm⁻¹~1610, 1500 cm⁻¹
Methyl Phenylacetate N/A~3100-3000 cm⁻¹, ~2950 cm⁻¹~1740 cm⁻¹~1600, 1495 cm⁻¹
Analysis of FT-IR Spectra
  • N-H Stretching Region: The most prominent feature for the hydrochloride salts is a very broad and strong absorption band in the 3200-2800 cm⁻¹ range. This is characteristic of the N-H stretching vibrations in an ammonium (-NH₃⁺) salt and is a definitive indicator of the presence of the protonated amine. This band will be completely absent in the Methyl Phenylacetate spectrum.

  • C=O Stretching Region: All compounds exhibit a strong, sharp peak between 1720-1740 cm⁻¹.[3] This is the characteristic stretching vibration of the ester carbonyl group. Its precise position is not highly sensitive to the ring substitution pattern in these analogues.

  • Aromatic Region: The C=C stretching vibrations within the aromatic ring appear as a series of absorptions in the 1610-1450 cm⁻¹ region. Additionally, the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region (the "fingerprint region") is highly diagnostic of the ring substitution pattern, though interpretation can be complex.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For amine-containing compounds, observing the molecular ion can sometimes be challenging with certain ionization techniques.[9]

Experimental Protocol: ESI-MS Acquisition
  • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides. It typically yields the protonated molecular ion [M+H]⁺ of the free base, making molecular weight determination straightforward.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the base peak and the molecular ion peak. For the hydrochloride salts, the observed ion will be for the free base (M), which then gets protonated, so we look for [M-Cl]⁺.

Comparative Mass Spectrometry Data
CompoundFormula (Free Base)MW (Free Base)Expected [M+H]⁺Key Fragment
Methyl 2-(3-(aminomethyl)phenyl)acetate HCl C₁₀H₁₃NO₂179.22180.1m/z 148, 120
Methyl 2-(2-(aminomethyl)phenyl)acetate HCl C₁₀H₁₃NO₂179.22180.1m/z 148, 120
Methyl 2-(4-(aminomethyl)phenyl)acetate HCl C₁₀H₁₃NO₂179.22180.1m/z 148, 120
Methyl Phenylacetate C₉H₁₀O₂150.17151.1m/z 91
Analysis of Mass Spectra
  • Molecular Ion: For all three aminomethyl-substituted isomers, ESI-MS in positive mode will show a prominent peak at m/z 180.1, corresponding to the protonated free base ([C₁₀H₁₃NO₂ + H]⁺). The molecular weight of the full hydrochloride salt is 215.68 g/mol .[1]

  • Fragmentation: The primary fragmentation pathway for the aminomethyl isomers involves the loss of the methoxycarbonyl group (•COOCH₃) or methanol (CH₃OH) followed by rearrangement. A key fragment often observed is from the benzylic cleavage, leading to the formation of a stable tropylium-like ion. The parent compound, Methyl Phenylacetate, famously fragments to produce the tropylium ion at m/z 91.

  • Isomer Differentiation: Standard low-energy ESI-MS is generally insufficient to distinguish between positional isomers as they have the same molecular weight and often produce very similar fragment ions. Distinguishing them requires more advanced techniques like tandem mass spectrometry (MS/MS) where fragmentation patterns of the isolated molecular ion are carefully compared.

Integrated Analytical Workflow

The conclusive identification of these analogues relies on a synergistic approach, using the strengths of each technique to build a complete structural picture.

G cluster_workflow Analytical Workflow Sample Sample Preparation (Dissolution in Solvent) FTIR FT-IR Analysis (Functional Group ID) Sample->FTIR NMR NMR Analysis (¹H & ¹³C) (Structural Elucidation) Sample->NMR MS MS Analysis (Molecular Weight) Sample->MS Data Data Integration & Structural Confirmation FTIR->Data NMR->Data MS->Data

Figure 2: Recommended workflow for spectroscopic analysis.

Conclusion

While Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and its positional isomers share many spectroscopic features due to their common functional groups, they can be unambiguously differentiated through a careful, multi-technique approach.

  • ¹H NMR is the most powerful tool for distinguishing the ortho, meta, and para isomers, primarily through the unique splitting patterns observed in the aromatic region.

  • FT-IR provides rapid confirmation of the key functional groups, with the broad ammonium salt stretch being a key identifier for the hydrochloride forms compared to the parent ester.

  • Mass Spectrometry confirms the molecular weight, which is identical for the isomers, but it provides a crucial piece of the puzzle for overall identification.

By integrating these techniques, researchers can confidently verify the structure and purity of these important synthetic intermediates, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl phenylacetate. National Center for Biotechnology Information. Available from: [Link]

  • Nishiyama, H., et al. (2021). Comprehensive Analysis of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][2]thiazin- (3H)-one and glycine) and their complexes. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032617). Available from: [Link]

  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks.... Available from: [Link]

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